2-Octanol

Catalog No.
S3720451
CAS No.
4128-31-8
M.F
CH3(CH2)5CH(OH)CH3
C8H18O
C8H18O
M. Wt
130.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octanol

CAS Number

4128-31-8

Product Name

2-Octanol

IUPAC Name

octan-2-ol

Molecular Formula

CH3(CH2)5CH(OH)CH3
C8H18O
C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3

InChI Key

SJWFXCIHNDVPSH-UHFFFAOYSA-N

SMILES

CCCCCCC(C)O

Solubility

0.01 M
In water, 1120 mg/L at 25 C
Soluble in ethanol, ethyl ether, acetic acetone
MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS
SOL IN MOST COMMON ORGANIC SOLVENTS
1.2 mg/mL at 25 °C
Solubility in water, ml/100ml: 0.096 (none)
soluble in most common organic solvents

Canonical SMILES

CCCCCCC(C)O

Studying Membrane Interactions

2-Octanol possesses an amphiphilic nature. This means it has a hydrophobic (water-fearing) tail consisting of an eight-carbon chain (octyl group) and a hydrophilic (water-loving) head formed by a hydroxyl group []. This property allows it to interact with both water and organic solvents, making it ideal for studying biological membranes [].

Researchers can leverage 2-Octanol to probe the structure and function of membranes found in cells and organelles []. By studying how 2-Octanol partitions between water and organic phases within the membrane environment, scientists can gain insights into the membrane's properties, such as permeability and fluidity [].

Chiral Derivatizing Agent

2-Octanol, particularly its enantiomer (R)-(-)-2-Octanol, finds application as a chiral derivatizing agent []. Many molecules exist in mirror-image forms called enantiomers, possessing identical chemical properties but interacting differently with other chiral molecules. Directly differentiating these enantiomers can be challenging [].

(R)-(-)-2-Octanol can be attached to an enantiomeric mixture, forming diastereoisomers. These diastereoisomers have distinct properties, such as differing melting points or retention times in chromatography techniques []. This allows researchers to easily distinguish and analyze the original enantiomers, aiding in the study of chiral drugs and other biological molecules.

Environmental Research

2-Octanol plays a role in environmental research due to its octanol-water partition coefficient (log P) []. Log P is a measure of a molecule's hydrophobicity, indicating its preference for water or organic solvents [].

The log P value of 2-Octanol is often used as a reference point for evaluating the potential environmental impact of various chemicals []. Since many pollutants tend to accumulate in fatty tissues of organisms, which are essentially organic environments, chemicals with log P values similar to 2-Octanol are more likely to bioaccumulate and pose environmental concerns [].

Physical Description

Liquid
COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.
colourless, oily liquid

Color/Form

Liquid
Colorless liquid

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

130.135765193 g/mol

Monoisotopic Mass

130.135765193 g/mol

Boiling Point

179.25 °C
179 °C
BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/
178.5 °C

Flash Point

76 °C

Heavy Atom Count

9

Vapor Density

4.5 (Air = 1)
Relative vapor density (air = 1): 4.5

Density

0.8193 g/cu cm at 20 °C
Relative density (water = 1): 0.82
0.817-0.820 (20°)

Odor

Characteristically disagreeable, but aromatic

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

3.5 °C
-31.6 °C
Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/
-38.6°C
-38.6 °C

Vapor Pressure

0.24 mmHg
VP: 1 mm Hg at 32.8 °C
2.42X10-1 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 32

Impurities

THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE.

Associated Chemicals

2-Octanol (l);5978-70-1
2-Octanol (d);6169-06-8
2-Octanol (dl);4128-31-8

Wikipedia

2-octanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Prepared by heating sodium ricinoleate with caustic soda in a copper vessel and distilling.
By distilling sodium ricinoleate with an excess of sodium hydroxide.
... Obtained by the alkaline hydrolysis of castor oil.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
2-Octanol: ACTIVE

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Modify: 2023-11-23

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